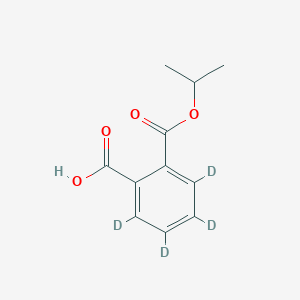

Mono-iso-propyl phthalate-3,4,5,6-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

212.23 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)/i3D,4D,5D,6D |

InChI Key |

CXJOEMLCEGZVPL-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mono-iso-propyl phthalate-3,4,5,6-D4

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental considerations for Mono-iso-propyl phthalate-3,4,5,6-D4. The content is tailored for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis.

Core Chemical Properties

This compound is a deuterated form of Mono-iso-propyl phthalate (B1215562), a metabolite of diisopropyl phthalate. The introduction of four deuterium (B1214612) atoms into the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the corresponding non-labeled analyte.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | 2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid | [1] |

| Synonyms | Monoisopropyl Phthalate-d4, Phthalic Acid Monoisopropyl Ester-d4 | [1] |

| CAS Number | 2733160-00-2 | [1] |

| Unlabelled CAS Number | 35118-50-4 | [1] |

| Molecular Formula | C₁₁D₄H₈O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [2] |

| Isotopic Enrichment | ≥99 atom % D | [3] |

| Chemical Purity | ≥98% | [1] |

| Appearance | Neat | [4] |

| Storage Conditions | Room temperature | [5] |

Analytical Applications

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Mono-iso-propyl phthalate in various biological and environmental matrices.[5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for matrix effects in the analytical instrument.[7] This approach is considered the gold standard for the quantitative analysis of organic micropollutants.[7]

The analytical methods of choice for the detection of phthalate metabolites, including the use of deuterated internal standards, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][8][9] These techniques offer high sensitivity and selectivity for the detection and quantification of these compounds in complex samples.[9]

Experimental Protocols

The following section details a general experimental protocol for the analysis of Mono-iso-propyl phthalate in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite of established methods for phthalate metabolite analysis.[9][10][11]

Sample Preparation and Extraction

-

Sample Collection: Collect urine samples in polypropylene (B1209903) containers. To minimize external contamination, avoid using materials containing plastics, especially PVC.

-

Internal Standard Spiking: To a known volume of the urine sample (e.g., 1 mL), add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration relevant to the expected analyte levels.[10]

-

Enzymatic Hydrolysis (for conjugated metabolites): Phthalate monoesters in urine are often present as glucuronide conjugates. To measure the total concentration, enzymatic deconjugation is necessary.

-

Add β-glucuronidase enzyme to the sample.

-

Incubate the mixture at 37°C for a specified period (e.g., 90 minutes) to allow for complete hydrolysis.

-

-

Solid-Phase Extraction (SPE): This step is for sample clean-up and concentration of the analytes.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes and the internal standard with an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

-

Instrumental Analysis: LC-MS/MS

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of phthalate metabolites.[9]

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[11]

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phthalate monoesters.[11]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[10]

-

Instrumental Analysis: GC-MS

-

Derivatization: For GC-MS analysis, the carboxylic acid group of the phthalate monoester often requires derivatization to increase its volatility and improve chromatographic performance. This can be achieved by silylation or esterification.

-

Gas Chromatography (GC):

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is the standard ionization technique.

-

Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for the analyte and the internal standard.[12]

-

Visualizations

The following diagrams illustrate the general workflow for quantitative analysis using a deuterated internal standard and a conceptual representation of the isotope dilution principle.

Caption: General experimental workflow for phthalate metabolite analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. esslabshop.com [esslabshop.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. gcms.cz [gcms.cz]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Mono-iso-propyl phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mono-iso-propyl phthalate-3,4,5,6-D4, a deuterated internal standard crucial for accurate quantification in metabolic and pharmacokinetic studies. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.

Introduction

Mono-iso-propyl phthalate (B1215562) (MIP) is a primary metabolite of the widely used plasticizer di-iso-propyl phthalate. Accurate quantification of MIP in biological matrices is essential for assessing human exposure and understanding its toxicokinetics. The use of a stable isotope-labeled internal standard, such as this compound (MIP-d4), is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing. This guide outlines a robust methodology for the synthesis and characterization of high-purity MIP-d4.

Synthesis Methodology

The synthesis of this compound is achieved through the acid-catalyzed esterification of commercially available Phthalic anhydride-3,4,5,6-d4 with isopropanol (B130326). This approach ensures the specific incorporation of four deuterium (B1214612) atoms onto the aromatic ring, providing a stable isotopic label.

A general workflow for the synthesis is depicted below:

Experimental Protocol

Materials:

-

Phthalic anhydride-3,4,5,6-d4 (98 atom % D)

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

To a stirred solution of Phthalic anhydride-3,4,5,6-d4 (1.0 eq) in anhydrous isopropanol (10.0 eq) at room temperature, add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a white solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and assessing its isotopic purity.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isopropyl -CH | 5.2 - 5.3 (septet) | 69 - 70 |

| Isopropyl -CH₃ | 1.3 - 1.4 (doublet) | 21 - 22 |

| Carboxylic acid -OH | 10.0 - 12.0 (broad singlet) | - |

| Aromatic C-D | Not observed | 128 - 133 (with reduced intensity due to C-D coupling) |

| Aromatic C-CO | - | 130 - 132 |

| Ester C=O | - | 167 - 168 |

| Carboxylic acid C=O | - | 171 - 172 |

Note: The absence of signals in the aromatic region of the ¹H NMR spectrum is a key indicator of successful deuteration. The ¹³C NMR will show signals for the deuterated carbons, but they will be of lower intensity and may appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to further verify its isotopic enrichment.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z |

| Electrospray (ESI-) | [M-H]⁻ | 211.09 |

| Electrospray (ESI+) | [M+H]⁺ | 213.11 |

| Electrospray (ESI+) | [M+Na]⁺ | 235.09 |

Note: The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the incorporation of four deuterium atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of phthalate esters and can be used to assess the purity of the synthesized MIP-d4.[1]

Table 3: Typical GC-MS Parameters

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Acquisition Mode | Electron Ionization (EI) in full scan mode (m/z 50-300) |

A logical diagram for the characterization workflow is presented below:

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and characterization of this compound. The described methodology allows for the production of a high-purity, isotopically labeled internal standard, which is indispensable for accurate and reliable quantification of MIP in various research and clinical settings. The comprehensive characterization data presented herein will aid researchers in verifying the successful synthesis and purity of this critical analytical standard.

References

Deuterium-Labeled Mono-iso-propyl Phthalate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies surrounding the use of deuterium-labeled mono-iso-propyl phthalate (B1215562), a critical tool in modern analytical chemistry, toxicology, and metabolic research. This document provides a comprehensive overview of its primary applications, detailed experimental protocols, and relevant metabolic pathways, tailored for professionals in research and development.

Introduction: The Role of Isotopic Labeling

Deuterium-labeled compounds, such as Mono-iso-propyl Phthalate-d4, are stable isotope-labeled analogues of their corresponding native compounds. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule with a higher mass but nearly identical chemical properties. This unique characteristic makes them invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques.[1][2] The use of a deuterium-labeled internal standard allows for the accurate quantification of the target analyte by correcting for variations in sample preparation, instrument response, and matrix effects.[3]

Mono-iso-propyl phthalate (MiP) is a metabolite of di-iso-propyl phthalate (DiPP), a plasticizer used in a variety of consumer products. Concerns over the potential endocrine-disrupting effects of phthalates have led to a need for sensitive and accurate methods to monitor human exposure, making deuterium-labeled MiP a crucial analytical standard.

Core Applications of Deuterium-Labeled Mono-iso-propyl Phthalate

The primary application of deuterium-labeled mono-iso-propyl phthalate is as an internal standard for isotope dilution mass spectrometry. This technique is widely employed in several key research areas:

-

Human Biomonitoring: Quantifying exposure to phthalates in the general population by measuring their metabolites in biological matrices such as urine.[4][5]

-

Toxicology Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of phthalates in vivo and in vitro.

-

Environmental Analysis: Monitoring the presence and concentration of phthalate metabolites in environmental samples.

-

Metabolomics Research: Tracing the metabolic fate of phthalates and identifying novel metabolites.[6]

Quantitative Analysis of Phthalate Metabolites

The use of deuterium-labeled internal standards is integral to achieving accurate and precise quantification of phthalate metabolites in complex biological matrices like urine. Isotope dilution mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS), is the gold standard for these analyses.

Representative Analytical Method Performance

While specific performance data for mono-iso-propyl phthalate can vary between laboratories and methods, the following table summarizes typical validation parameters for the analysis of various phthalate monoesters in urine using LC-MS/MS with deuterium-labeled internal standards. These values provide a benchmark for the expected performance of such methods.

| Analyte | Limit of Quantification (LOQ) (ng/mL) | Intraday Precision (% RSD) | Interday Precision (% RSD) | Recovery (%) |

| Mono-methyl phthalate (MMP) | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |

| Mono-ethyl phthalate (MEP) | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |

| Mono-n-butyl phthalate (MBP) | 1.0 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |

| Mono-benzyl phthalate (MBzP) | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |

| Mono-2-ethylhexyl phthalate (MEHP) | 1.0 | 4.0 - 10.2 | 3.7 - 9.5 | 98.1 - 110.1 |

| Mono-isobutyl phthalate (MiBP) | ~0.1 - 1.0 (Estimated) | <15 | <15 | ~90 - 110 |

Data for MMP, MEP, MBP, MBzP, and MEHP are representative values from published methods.[7] Data for MiBP are estimated based on typical method performance for similar analytes.[8][9]

Experimental Protocols

The following sections detail a representative experimental protocol for the analysis of phthalate metabolites in human urine using LC-MS/MS with a deuterium-labeled internal standard, such as mono-iso-propyl phthalate-d4.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Phthalate metabolites are often excreted in urine as glucuronide conjugates. Therefore, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety prior to extraction and analysis.[4]

Materials:

-

Human urine sample

-

Deuterium-labeled mono-iso-propyl phthalate internal standard solution

-

β-glucuronidase from Helix pomatia

-

Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)

-

Formic acid

-

Acetonitrile

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Aliquoting: Pipette 1.0 mL of urine into a clean glass tube.

-

Internal Standard Spiking: Add a known amount of deuterium-labeled mono-iso-propyl phthalate internal standard solution to the urine sample.

-

Buffer Addition: Add 0.5 mL of 1 M ammonium acetate buffer (pH 6.5).

-

Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase solution. Vortex briefly and incubate at 37°C for 2 hours.

-

Sample Acidification: After incubation, acidify the sample with 20 µL of formic acid.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of reagent water.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of reagent water to remove interferences.

-

Elution: Elute the analytes with 3 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-95% B

-

8-9 min: 95% B

-

9-10 min: 10% B

-

10-12 min: 10% B (re-equilibration)

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the native mono-iso-propyl phthalate and the deuterium-labeled internal standard need to be optimized.

Visualizing Workflows and Pathways

Experimental Workflow for Phthalate Metabolite Analysis

The following diagram illustrates the key steps in the analytical workflow for quantifying phthalate metabolites in urine samples.

Metabolic Pathway of Di-iso-propyl Phthalate

Di-iso-propyl phthalate undergoes a two-phase metabolic process in the body. The initial hydrolysis is followed by potential secondary oxidation and subsequent conjugation for excretion.

Conclusion

Deuterium-labeled mono-iso-propyl phthalate is an indispensable tool for the accurate and reliable quantification of its native analogue in various biological and environmental matrices. Its use as an internal standard in isotope dilution LC-MS/MS methods allows researchers to overcome challenges associated with matrix effects and sample preparation variability, leading to high-quality data essential for human biomonitoring, toxicological assessment, and metabolic research. The methodologies and pathways described in this guide provide a solid foundation for researchers and scientists working in these critical fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

- 5. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Mono-iso-propyl phthalate-3,4,5,6-D4 CAS number and structure

An In-Depth Technical Guide to Mono-iso-propyl phthalate-3,4,5,6-D4

This guide provides comprehensive information on this compound, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize internal standards for quantitative analysis. This document details the compound's chemical identity, physical properties, and provides an exemplary experimental protocol for its use in analytical applications.

Compound Identification and Properties

This compound is the deuterated form of Monoisopropyl Phthalate (B1215562) (MiPrP), where four hydrogen atoms on the phthalic acid ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantification of the parent compound and related phthalates in various matrices, as it co-elutes with the analyte but is distinguishable by its mass in mass spectrometry.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| Chemical Name | 2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid | [1] |

| Synonyms | Monoisopropyl Phthalate-d4, Phthalic Acid Monoisopropyl Ester-d4 | [1][2] |

| CAS Number | 2733160-00-2 | [1][2] |

| Unlabeled CAS Number | 35118-50-4 | [1][3][4][5] |

| Molecular Formula | C₁₁H₈D₄O₄ | [2] |

| Molecular Weight | 212.24 g/mol | [5] |

| Isotopic Enrichment | ≥99 atom % D | [5] |

| SMILES | [2H]c1c([2H])c([2H])c(C(=O)OC(C)C)c(C(=O)O)c1[2H] | [1] |

| InChI | InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)/i3D,4D,5D,6D | [1] |

Table 2: Physicochemical Data (for unlabeled Monoisopropyl Phthalate)

Note: Experimental data for the deuterated compound is limited. The following data for the unlabeled analogue provides a reasonable estimate of its physical properties.

| Property | Value | Reference |

| Physical Form | White to Off-White Solid | [4] |

| Melting Point | 79-81.5 °C | [4][6] |

| Boiling Point (Predicted) | 343.8 ± 25.0 °C | [4][6] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 3.45 ± 0.36 | [4][6] |

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Application and Experimental Protocol

This compound is primarily used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of phthalates in complex samples.[7] The use of a stable isotope-labeled internal standard is a robust technique that corrects for analyte loss during sample preparation and instrumental analysis.

Below is a detailed, exemplary protocol for the determination of phthalates in a plastic or polymer sample, a common application.

Exemplary Protocol: Quantification of Phthalates in a Polymer Matrix by GC-MS

This protocol is adapted from established methods for phthalate analysis in consumer products.[8]

1. Objective: To quantify the concentration of Monoisopropyl Phthalate (and other phthalates) in a polymer sample using this compound as an internal standard.

2. Materials and Reagents:

-

Solvents: Tetrahydrofuran (THF), Hexane (B92381), Cyclohexane (all high purity, phthalate-free grade).

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or cyclohexane) at a concentration of 150 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target phthalate analytes and a constant concentration of the internal standard.

-

Apparatus: Analytical balance, glass vials with PTFE-lined caps, volumetric flasks, Pasteur pipettes, syringe filters (0.45 µm, PTFE), GC-MS system.

-

Safety Precautions: Phthalates are common laboratory contaminants; extreme care must be taken to avoid contamination. Use pre-cleaned glassware (baked at high temperature) and avoid all plastic materials where possible.[9] Run solvent blanks to monitor for contamination.[8]

3. Sample Preparation and Extraction:

-

Sample Weighing: Accurately weigh approximately 50 mg of the polymer sample into a glass vial.

-

Dissolution: Add 5.0 mL of THF to the vial to dissolve the sample. This may require vortexing or sonication.

-

Polymer Precipitation: Add 10.0 mL of hexane to the solution to precipitate the polymer (e.g., PVC).[8] Allow the mixture to stand for at least 1 hour.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial to remove the precipitated polymer.

4. Sample Analysis by GC-MS:

-

Internal Standard Spiking: In a 2 mL GC vial, combine 0.3 mL of the filtered sample extract with 0.2 mL of the internal standard stock solution (150 µg/mL).

-

Dilution: Dilute the mixture to a final volume of 1.5 mL with cyclohexane.[8] Note: The dilution factor may need to be adjusted based on the expected phthalate concentration to ensure the measurement falls within the calibration range.

-

GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the final solution into the GC-MS system.

-

Typical GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate

-

Oven Program: Initial temp 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each target phthalate and for the deuterated internal standard.

-

-

5. Data Analysis and Quantification:

-

Calibration Curve: Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards.

-

Quantification: Determine the peak area ratio for the analyte and the internal standard in the sample chromatogram. Use the calibration curve to calculate the concentration of the phthalate in the injected sample.

-

Final Calculation: Account for all dilution steps to report the final concentration of the phthalate in the original polymer sample, typically in weight/weight percent (% w/w).

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for phthalate quantification using an internal standard.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound, CDN 0.1 g | Buy Online | CDN | Fisher Scientific [fishersci.it]

- 3. esslabshop.com [esslabshop.com]

- 4. MONOISOPROPYLPHTHALATE | 35118-50-4 [chemicalbook.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cpsc.gov [cpsc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Isotopic Enrichment of Mono-iso-propyl Phthalate-3,4,5,6-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of mono-iso-propyl phthalate-3,4,5,6-D4 (MIPP-d4), a crucial internal standard for quantitative analysis. This document outlines a plausible synthetic pathway, presents key analytical performance data, and details experimental protocols for its application.

Introduction

This compound is the deuterium-labeled form of mono-iso-propyl phthalate (B1215562) (MIPP), a metabolite of diisopropyl phthalate (DIPP). Due to its chemical similarity to the native compound and its distinct mass, MIPP-d4 is an ideal internal standard for sensitive and accurate quantification of MIPP in various matrices using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2][3][4]. The incorporation of four deuterium (B1214612) atoms on the phthalate ring provides a stable isotopic label with minimal risk of isotopic exchange.

Synthesis of this compound

A common and efficient method for the synthesis of deuterium-labeled phthalate esters involves a two-step process starting from a deuterated precursor. The proposed pathway for MIPP-d4 is the catalytic oxidation of commercially available o-xylene-d10 (B166450) to produce phthalic anhydride-d4, followed by a mono-esterification reaction with isopropanol (B130326).

Experimental Protocol: Synthesis

Step 1: Synthesis of Phthalic Anhydride-3,4,5,6-d4

This step is based on the well-established industrial process for the production of phthalic anhydride (B1165640) from o-xylene[5][6][7][8].

-

Materials:

-

o-xylene-d10

-

Vanadium pentoxide (V₂O₅) catalyst on a suitable support (e.g., titania)

-

Air or oxygen

-

-

Procedure:

-

Pre-heat the V₂O₅ catalyst in a fixed-bed reactor to approximately 320-400°C[9].

-

Introduce a gaseous mixture of o-xylene-d10 and an excess of air into the reactor. The concentration of o-xylene-d10 should be kept below its lower flammability limit.

-

The catalytic oxidation of the two methyl groups of o-xylene-d10 occurs, leading to the formation of phthalic anhydride-d4 and water vapor.

-

Reaction: C₆D₄(CD₃)₂ + 3 O₂ → C₆D₄(CO)₂O + 3 D₂O

-

-

The gaseous product stream is cooled in a series of condensers to allow for the desublimation and collection of the crude phthalic anhydride-d4 crystals[5].

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Step 2: Synthesis of this compound

This step involves the ring-opening of the synthesized phthalic anhydride-d4 with isopropanol to form the desired monoester[9].

-

Materials:

-

Phthalic anhydride-3,4,5,6-d4

-

Isopropanol (anhydrous)

-

Anhydrous solvent (e.g., benzene (B151609) or toluene)

-

-

Procedure:

-

Dissolve phthalic anhydride-d4 in a minimal amount of anhydrous isopropanol. A slight molar excess of the anhydride can be used to drive the reaction towards the monoester.

-

Alternatively, the reaction can be carried out in a refluxing inert solvent like benzene to facilitate the reaction.

-

The reaction proceeds via nucleophilic attack of the hydroxyl group of isopropanol on one of the carbonyl carbons of the anhydride ring, leading to ring opening and the formation of the monoester.

-

Reaction: C₆D₄(CO)₂O + (CH₃)₂CHOH → C₆D₄(CO₂H)CO₂CH(CH₃)₂

-

-

The reaction mixture is then cooled, and the product, this compound, can be isolated. Purification can be achieved by recrystallization from a suitable solvent or by chromatographic methods to separate it from any unreacted starting materials or the diester byproduct.

-

Synthetic Workflow

Caption: Synthetic pathway for MIPP-d4 from o-xylene-d10.

Application as an Internal Standard

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of MIPP. The addition of a known amount of the deuterated standard to a sample prior to extraction and analysis allows for the correction of analyte loss during sample preparation and for variations in instrument response.

Analytical Workflow

Caption: Typical analytical workflow for MIPP quantification.

Experimental Protocol: Quantification of MIPP in Urine

The following is a representative protocol for the analysis of MIPP in a biological matrix, adapted from methods for other phthalate metabolites[1][2][3].

-

Materials and Reagents:

-

Urine sample

-

This compound internal standard solution (in methanol)

-

β-glucuronidase

-

Solid-phase extraction (SPE) cartridges

-

Methanol (B129727), acetonitrile, water (LC-MS grade)

-

Formic acid

-

-

Procedure:

-

Sample Preparation:

-

To 1 mL of urine, add 50 µL of the MIPP-d4 internal standard solution.

-

Add β-glucuronidase in an ammonium acetate buffer to deconjugate the glucuronidated metabolites. Incubate at 37°C.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both MIPP and MIPP-d4.

-

-

Quantitative Data

The use of deuterium-labeled internal standards significantly improves the accuracy and precision of quantitative methods. The following tables summarize typical performance data for the analysis of phthalate monoesters using such standards, which are representative of the expected performance for a method using MIPP-d4.

Table 1: Method Validation Parameters for Phthalate Monoester Analysis using Isotope Dilution

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [10] |

| Limit of Quantification (LOQ) | 0.3 - 1.0 ng/mL | [1] |

| Precision (RSD) | < 15% | [1] |

| Accuracy (Recovery) | 85 - 115% | [11] |

Table 2: Example LC-MS/MS Transitions for MIPP and MIPP-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| MIPP | 207.1 | 133.1 |

| MIPP-d4 | 211.1 | 137.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Conclusion

This compound is an essential tool for the accurate quantification of its corresponding unlabeled metabolite in complex matrices. The synthetic route via oxidation of a deuterated precursor followed by mono-esterification is a reliable method for its production. When used as an internal standard in isotope dilution mass spectrometry, MIPP-d4 enables robust and reliable analytical methods, which are critical for exposure assessment and toxicological studies in the fields of environmental health and drug development.

References

- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Production of Phthalic Anhydride from o-Xylene The | Chegg.com [chegg.com]

- 7. chemeng.uliege.be [chemeng.uliege.be]

- 8. Production of phthalic anhydride from xylene | PDF [slideshare.net]

- 9. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of Mono-iso-propyl phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-iso-propyl phthalate-3,4,5,6-D4 (MIPP-d4) is the deuterium-labeled form of Mono-iso-propyl phthalate (B1215562) (MIPP), a metabolite of diisopropyl phthalate. Deuterated standards like MIPP-d4 are crucial tools in analytical and metabolic studies due to their utility as internal standards for accurate quantification in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth overview of the known physical and chemical properties of MIPP-d4, alongside relevant experimental protocols and biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the unlabeled compound, Monoisopropyl phthalate, are included for reference where specific data for the deuterated analog is unavailable.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Monoisopropyl Phthalate-d4, Phthalic Acid Monoisopropyl Ester-d4 | N/A |

| CAS Number | 2733160-00-2 | [1] |

| Unlabeled CAS Number | 35118-50-4 | [1] |

| Molecular Formula | C₁₁D₄H₈O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [2][3] |

| Isotopic Enrichment | ≥ 99 atom % D | [2] |

| Chemical Purity | ≥ 98% | [1] |

| Physical State | Solid (for unlabeled) | [4] |

| Color | White to Off-White (for unlabeled) | [4] |

| Melting Point | 79-81.5 °C (for unlabeled) | [4] |

| Boiling Point (Predicted) | 343.8 ± 25.0 °C (for unlabeled) | [4] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ (for unlabeled) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol (for unlabeled) | [4] |

| Storage Conditions | Store at room temperature | [2] |

Synthesis and Purification

General Synthetic Workflow:

The synthesis would likely proceed through the following conceptual steps:

-

Oxidation: o-xylene-D10 is oxidized to phthalic anhydride-d4.

-

Esterification: The resulting phthalic anhydride-d4 is then subjected to a ring-opening reaction with isopropanol (B130326) to yield this compound.

Purification:

Purification of the final product would typically involve standard laboratory techniques such as:

-

Crystallization: Recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.

-

Chromatography: Column chromatography (e.g., using silica (B1680970) gel) can be employed for further purification if necessary.

The purity of the final compound is typically confirmed by analytical techniques such as ¹H NMR and mass spectrometry to verify the structure and isotopic enrichment.

Caption: Conceptual workflow for the synthesis of MIPP-d4.

Experimental Protocols: Analysis by GC-MS

This compound is primarily used as an internal standard for the quantification of MIPP in biological samples. Below is a general protocol for the analysis of phthalate monoesters in urine by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Enzymatic Deconjugation: To a urine sample, add a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase to hydrolyze the glucuronidated metabolites. Incubate the mixture.

-

Extraction: After incubation, perform a liquid-liquid extraction with an organic solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Derivatization: The extracted phthalate monoesters are often derivatized to increase their volatility for GC analysis. A common method is methylation using diazomethane (B1218177) to convert the carboxylic acid group to a methyl ester.

-

Purification: The derivatized extract can be further purified using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering substances.

-

Concentration: The purified eluate is concentrated under a gentle stream of nitrogen before GC-MS analysis.

2. GC-MS Analysis:

-

Instrument: A gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector: Operate in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature, ramp up to a higher temperature, and hold.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Caption: General workflow for phthalate monoester analysis.

Biological Pathways

Metabolism

Phthalate diesters are metabolized in the body, primarily in the liver and intestines. The general metabolic pathway involves two main phases:

-

Phase I Metabolism: The parent phthalate diester is hydrolyzed by esterases and lipases to its corresponding monoester, in this case, Mono-iso-propyl phthalate. For some longer-chain phthalates, this monoester can undergo further oxidation.

-

Phase II Metabolism: The monoester metabolite can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble glucuronide conjugate, which is then readily excreted in the urine.

Caption: Simplified metabolic pathway of diisopropyl phthalate.

Interaction with Signaling Pathways

Phthalates and their metabolites are known endocrine-disrupting chemicals. They can interact with various nuclear receptors, leading to alterations in gene expression and cellular function. Monoisopropyl phthalate has been shown to exhibit anti-estrogenic activities at higher concentrations.[4] The general mechanism of action for phthalate metabolites often involves:

-

Receptor Binding: Phthalate monoesters can bind to nuclear receptors such as Estrogen Receptors (ERα and ERβ) and Peroxisome Proliferator-Activated Receptors (PPARs).

-

Transcriptional Regulation: This binding can either activate or inhibit the receptor, leading to changes in the transcription of target genes involved in hormone synthesis and metabolism, cell proliferation, and other key cellular processes. For instance, some phthalate metabolites have been shown to suppress estradiol (B170435) production by downregulating aromatase expression.

Caption: Interaction of phthalate metabolites with nuclear receptors.

References

In-Depth Technical Guide to the Safe Handling of Mono-iso-propyl phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Mono-iso-propyl phthalate-3,4,5,6-D4, a deuterated analogue of Mono-iso-propyl phthalate (B1215562). This guide is intended to equip laboratory personnel with the necessary information for its safe handling, storage, and disposal.

Introduction

This compound is a stable isotope-labeled compound used in various research applications, including metabolic studies and as an internal standard in analytical chemistry. While specific toxicological data for the deuterated form is limited, the safety profile of its non-deuterated counterpart, Mono-iso-propyl phthalate, and the broader class of phthalate esters, provides a basis for recommended safety precautions. Phthalates, as a class, have been identified as potential endocrine disruptors, and some have been associated with reproductive and developmental toxicity. Therefore, cautious handling of this compound is warranted.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. Data is primarily sourced from the Safety Data Sheet provided by CDN Isotopes.[1]

| Property | Value |

| Chemical Formula | C₁₁H₈D₄O₄ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 2733160-00-2 |

| Unlabelled CAS Number | 35118-50-4 |

| Appearance | White to off-white solid |

| Melting Point | 79 - 82 °C (174 - 180 °F) |

| Boiling Point | No data available |

| Solubility | No data available |

| Flammability | Not flammable or combustible |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | Highly flammable liquid and vapour |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |

Note: The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical hazards compared to the non-deuterated form.

The logical relationship of the GHS hazard classifications for the non-deuterated analogue is illustrated in the diagram below.

Toxicological Information

Detailed toxicological studies on this compound are not available. The Safety Data Sheet from CDN Isotopes indicates "No data available" for acute and delayed effects.[1] However, the broader class of phthalate esters has been the subject of extensive toxicological research. Some phthalates are known to be endocrine disruptors and may have adverse effects on the reproductive system.

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available for the deuterated compound. The non-deuterated analogue is classified as harmful if inhaled.[2] |

| Skin Corrosion/Irritation | The non-deuterated analogue is classified as causing skin irritation.[2] |

| Serious Eye Damage/Irritation | The non-deuterated analogue is classified as causing serious eye irritation.[2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |

| Reproductive Toxicity | Phthalates as a class have been associated with reproductive toxicity. |

Experimental Protocols for Safe Handling

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area.

-

The use of a laboratory fume hood is recommended to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses with side-shields.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.

General Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:[1]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Flush eyes with water as a precaution. Consult a physician. |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |

Spill and Disposal Procedures

The workflow for handling a spill of this compound is outlined below.

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[1]

Storage and Stability

-

Storage Conditions: Store at room temperature in a well-ventilated place.[1]

-

Stability: The product is stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

This technical guide provides a summary of the available safety information for this compound. Given the limited data on the deuterated compound, it is imperative to handle it with the precautions outlined for its non-deuterated analogue and the general class of phthalate esters. Always consult the most recent Safety Data Sheet from your supplier before use.

References

Commercial Suppliers of Mono-iso-propyl phthalate-3,4,5,6-D4: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals requiring high-purity deuterated standards, Mono-iso-propyl phthalate-3,4,5,6-D4 is available from a select number of specialized chemical suppliers. This isotopically labeled compound is crucial for use as an internal standard in mass spectrometry-based analytical methods, enabling precise quantification of its unlabeled counterpart in various matrices. This guide provides an overview of commercial suppliers and key technical data for this compound.

Supplier and Product Overview

A survey of prominent suppliers indicates the availability of this compound for research purposes. The following table summarizes the key quantitative data available from these commercial sources.

| Supplier | Product Number | Unlabeled CAS No. | Labeled CAS No. | Molecular Formula | Molecular Weight | Isotopic Enrichment |

| LGC Standards | - | 35118-50-4[1] | 2733160-00-2[1] | Not Specified | Not Specified | Not Specified |

| CDN Isotopes | D-7581 | 35118-50-4[2] | N/A | HOOCC6D4COOCH(CH3)2[2] | 212.24[2] | 99 atom % D[2] |

| MedChemExpress | HY-W353946S | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Chiron | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

It is important to note that MedChemExpress also supplies the related compound Mono-n-propyl Phthalate-3,4,5,6-d4[3]. Researchers should verify the correct isomer before purchase.

Experimental Applications and Methodologies

While specific, detailed experimental protocols for the use of this compound are not provided by commercial suppliers, its primary application is as an internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS). The general workflow for such an application is outlined below.

A generalized experimental workflow for utilizing a deuterated internal standard like this compound in a quantitative analysis is depicted in the following diagram. This process, common in bioanalytical and environmental studies, involves sample preparation, spiking with the internal standard, extraction, chromatographic separation, and mass spectrometric detection.

Figure 1: Generalized workflow for quantitative analysis using a deuterated internal standard.

Detailed protocols, including specific extraction solvents, liquid chromatography (LC) column types, mobile phases, and mass spectrometry (MS) parameters (e.g., precursor and product ions, collision energies), are highly application-dependent and must be developed and validated by the end-user in the context of their specific matrix and analytical instrumentation.

Signaling Pathways

References

A Technical Guide to the Analysis of Mono-iso-propyl Phthalate

Mono-iso-propyl phthalate (B1215562) (MiPP) is a metabolite of the plasticizer di-iso-propyl phthalate (DiPrP). As a biomarker of exposure to its parent compound, the accurate and sensitive quantification of MiPP in biological and environmental matrices is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive literature review of the analytical methodologies for MiPP, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of mono-iso-propyl phthalate (MiPP) and other related phthalate metabolites from various studies. The primary analytical technique cited is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Analyte | Abbreviation | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Citation |

| Mono-iso-propyl phthalate | MiPrP / mIPrP | Urine | 0.07 | Not Reported | |

| Phthalate metabolites (general) | - | Urine | 0.10 - 0.25 | 0.25 - 1.00 | |

| 121 multi-class environmental chemicals (including mIPrP) | mIPrP | Urine | ≤ 0.1 (for 101 analytes) | Not Reported | [1] |

Experimental Protocols

The analysis of MiPP, particularly in urine, typically involves sample preparation followed by instrumental analysis using LC-MS/MS. The following sections detail the common methodologies.

1. Sample Preparation: Enzymatic Deconjugation and Solid-Phase Extraction (SPE)

In humans, phthalate metabolites are often excreted in urine as glucuronide conjugates. Therefore, an enzymatic deconjugation step is typically required to liberate the free metabolites prior to extraction. This is followed by solid-phase extraction to concentrate the analytes and remove matrix interferences.

-

Enzymatic Deconjugation:

-

To a 1 mL urine sample, add a buffer solution (e.g., 0.75 mL of 0.2 M sodium acetate) to adjust the pH to an optimal range for the enzyme (e.g., pH 5.5).[1]

-

Add β-glucuronidase/arylsulfatase (e.g., from Helix pomatia, ~4000 units/mL of urine).[1][2]

-

Incubate the mixture at 37°C for a specified period (e.g., 2 hours) to allow for complete deconjugation.[1]

-

-

Solid-Phase Extraction (SPE):

-

Condition a reversed-phase polymeric sorbent SPE cartridge (e.g., Strata-X, Phenomenex) with an appropriate solvent (e.g., methanol) followed by water.[2][3]

-

Load the enzyme-digested urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic impurities.

-

Elute the phthalate metabolites with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of MiPP due to its high sensitivity and selectivity.

-

Liquid Chromatography (LC):

-

Column: A Kinetex biphenyl (B1667301) column (50 x 2.1 mm, 2.6 µm) is a common choice for the chromatographic separation of phthalate metabolites.[4][2][3]

-

Mobile Phase: A gradient elution is typically employed using:

-

Gradient Program: A representative gradient program starts with a low percentage of organic phase, which is gradually increased to elute the analytes of interest. For example: 0.0-1.0 min (5% B), 2.0 min (20% B), 3.0 min (40% B), 7.0-10.0 min (50% B), 11.0-12.0 min (90% B), followed by re-equilibration at initial conditions.[4]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.[2][3]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for each analyte.

-

MRM Transition for MiPP (mIPrP): A common transition is m/z 207 > 77.[1]

-

-

Internal Standards: For accurate quantification, isotopically labeled internal standards are used. Mono-iso-Propyl Phthalate-3,4,5,6-d4 is a suitable internal standard for MiPP analysis.[5]

-

Visualizations

The following diagrams illustrate the experimental workflow for MiPP analysis and its metabolic relationship.

References

- 1. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neonatal intensive care unit phthalate exposure and preterm infant neurobehavioral performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Use of Mono-iso-propyl Phthalate-3,4,5,6-D4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Mono-iso-propyl phthalate-3,4,5,6-D4 (MIPP-D4) as an internal standard in the quantitative analysis of phthalates and their metabolites. This deuterated standard is essential for correcting analytical variability, thereby enhancing the accuracy and precision of results obtained from mass spectrometry-based methods.[1][2][3]

Introduction

This compound is the deuterium-labeled form of Mono-iso-propyl phthalate (B1215562). Its use as an internal standard is critical in analytical methodologies, particularly for the quantification of phthalate monoesters in complex matrices such as urine, serum, food, and environmental samples.[1][2][4] The four deuterium (B1214612) atoms on the phenyl ring provide a distinct mass shift, allowing for its differentiation from the native analyte without significantly altering its chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte of interest during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.

Key Applications

MIPP-D4 is primarily employed as an internal standard in chromatographic methods coupled with mass spectrometry for the quantitative analysis of phthalate monoesters.[1][2] Common applications include:

-

Biomonitoring: Quantifying human exposure to phthalates by measuring their metabolites in biological matrices like urine and serum.[2][4][5]

-

Food Safety: Detecting and quantifying phthalate contamination in food and beverage products.[6][7]

-

Environmental Analysis: Monitoring the presence and levels of phthalates in environmental samples such as water and soil.

Experimental Protocols

The following are generalized protocols for the use of MIPP-D4 as an internal standard in LC-MS/MS and GC-MS analysis. Method optimization and validation are crucial for specific applications and matrices.

Protocol 1: Analysis of Phthalate Metabolites in Human Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of phthalate metabolites in urine.[2][4][8]

3.1.1. Materials and Reagents

-

This compound (MIPP-D4)

-

Native phthalate monoester standards

-

Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)

-

Formic acid, Ammonium acetate (B1210297)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human urine samples

3.1.2. Sample Preparation

-

Standard and Internal Standard Preparation: Prepare a stock solution of MIPP-D4 in methanol (e.g., 100 µg/mL).[9] Prepare working solutions by diluting the stock solution with methanol/water. Prepare calibration standards containing known concentrations of native phthalate monoesters.

-

Sample Spiking: To 1 mL of urine sample, add a known amount of the MIPP-D4 internal standard working solution.

-

Enzymatic Hydrolysis (for conjugated metabolites): Add β-glucuronidase enzyme to the urine sample and incubate to deconjugate the phthalate metabolites.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard with an appropriate solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumental Parameters

| Parameter | Typical Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in Water or Ammonium acetate solution[6] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Optimized for the separation of target analytes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 100 - 150 °C[8] |

| Desolvation Temp. | 300 - 500 °C[8][10] |

| Capillary Voltage | 2.5 - 3.5 kV |

| MRM Transitions | To be determined by infusing individual standards of the native analytes and MIPP-D4. |

Protocol 2: Analysis of Phthalates in Food Samples by GC-MS

This protocol is a generalized procedure based on common methods for phthalate analysis in food matrices.[7][11][12]

3.2.1. Materials and Reagents

-

This compound (MIPP-D4)

-

Native phthalate standards

-

Hexane (B92381), Dichloromethane, Ethyl acetate (GC-MS grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Food samples

3.2.2. Sample Preparation

-

Standard and Internal Standard Preparation: Prepare a stock solution of MIPP-D4 in a suitable solvent like hexane or ethyl acetate. Prepare calibration standards containing a mixture of native phthalates.

-

Sample Homogenization and Spiking: Homogenize the food sample. Weigh a representative portion and spike with a known amount of the MIPP-D4 internal standard solution.

-

Extraction (Liquid-Liquid Extraction):

-

Add an extraction solvent (e.g., a mixture of hexane and dichloromethane) to the spiked sample.

-

Shake or vortex vigorously to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous/solid phases.

-

Collect the organic layer. Repeat the extraction process for better recovery.

-

-

Clean-up:

-

Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.

-

For fatty food samples, a further clean-up step using gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be necessary to remove lipids.

-

-

Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

3.2.3. GC-MS Instrumental Parameters

| Parameter | Typical Setting |

| GC System | |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[11] |

| Injection Mode | Splitless |

| Injection Volume | 1 - 2 µL |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 60-80°C, ramp to 280-300°C. Optimized for analyte separation.[11] |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Ion Source Temp. | 230 - 250 °C[11] |

| Transfer Line Temp. | 280 - 300 °C[11] |

| Monitored Ions | Quantifier and qualifier ions for each target phthalate and for MIPP-D4. |

Data Presentation

The following tables summarize typical quantitative data from studies analyzing phthalates using deuterated internal standards. These values can serve as a reference for method development and validation.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Metabolites in Urine (LC-MS/MS)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Mono-methyl phthalate (MMP) | 0.3 | - | [2] |

| Mono-ethyl phthalate (MEP) | 0.3 | - | [2] |

| Mono-n-butyl phthalate (MBP) | 1.0 | - | [2] |

| Mono-benzyl phthalate (MBzP) | 0.3 | - | [2] |

| Mono-2-ethylhexyl phthalate (MEHP) | 1.0 | - | [2] |

| Mono-isobutyl phthalate (MiBP) | 0.1 | - | [13] |

Table 2: Linearity and Recovery Data for Phthalate Analysis

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | Reference |

| Phthalate Metabolites | 0.3 - 200 | > 0.99 | 94.2 - 106.1 | [2] |

| Phthalate Metabolites | 0.2 - 100 | > 0.992 | - | [14] |

| Phthalates in Beverages | - | > 0.9912 | 71 - 124 | [15] |

Visualizations

Experimental Workflow for Phthalate Analysis using MIPP-D4 Internal Standard

Caption: Workflow for quantitative analysis of phthalates using MIPP-D4.

Logical Relationship of Internal Standard Method

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov.tw [fda.gov.tw]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. esslabshop.com [esslabshop.com]

- 10. waters.com [waters.com]

- 11. oiv.int [oiv.int]

- 12. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 13. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.korea.ac.kr [pure.korea.ac.kr]

- 15. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Phthalate Metabolites in Human Urine by Isotope Dilution HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Human exposure to phthalates is widespread and has been associated with potential adverse health effects, including endocrine disruption and reproductive toxicity. The assessment of human exposure to phthalates is crucial for understanding the potential health risks. Biomonitoring of phthalate (B1215562) metabolites in biological matrices, such as urine, is the preferred method for exposure assessment as it provides a more accurate measure of the internal dose and avoids issues of external contamination from the parent phthalate diesters.

This application note provides a detailed protocol for the quantitative analysis of common phthalate metabolites in human urine using isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Isotope dilution is considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1] This method is sensitive, selective, and robust, making it suitable for large-scale epidemiological studies.[2][3]

Principle

The method involves the enzymatic hydrolysis of conjugated phthalate metabolites (glucuronides) in urine, followed by solid-phase extraction (SPE) for sample cleanup and pre-concentration. The extracted analytes are then separated by reversed-phase HPLC and detected by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by using isotopically labeled internal standards for each analyte, which are added to the samples at the beginning of the procedure.[2]

Materials and Reagents

-

Standards: Native and ¹³C₄-labeled phthalate metabolite standards (e.g., Mono-methyl phthalate (MMP), Mono-ethyl phthalate (MEP), Mono-n-butyl phthalate (MnBP), Mono-isobutyl phthalate (MiBP), Mono-benzyl phthalate (MBzP), Mono-(2-ethylhexyl) phthalate (MEHP), Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)).

-

Enzyme: β-glucuronidase from Helix pomatia.

-

Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid and ammonium (B1175870) acetate.

-

SPE Cartridges: Oasis HLB or equivalent polymeric reversed-phase SPE cartridges.

-

Urine Samples: Human urine collected in polypropylene (B1209903) containers. To avoid contamination, all glassware should be scrupulously cleaned by rinsing with acetone (B3395972) and hexane.[4]

Experimental Protocol

Preparation of Standards and Quality Controls

-

Prepare stock solutions of native and isotopically labeled standards in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a working standard mixture containing all native analytes and a separate internal standard mixture containing all labeled standards by diluting the stock solutions.

-

Prepare calibration standards by spiking blank urine with the native standard mixture to cover the expected concentration range of the samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation

The following diagram illustrates the general workflow for sample preparation:

References

- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]

Application Note: Ultrasensitive Quantification of Mono-iso-propyl Phthalate (MiPP) in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective detection of mono-iso-propyl phthalate (B1215562) (MiPP), a metabolite of the plasticizer di-iso-propyl phthalate (DiPP), in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is tailored for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this endocrine-disrupting chemical. The protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis, providing a comprehensive guide for laboratory implementation.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products, including food packaging, medical devices, and personal care items.[1][2] Humans are ubiquitously exposed to phthalates, which can be metabolized into their corresponding monoesters.[3] Mono-iso-propyl phthalate (MiPP) is a metabolite of di-iso-propyl phthalate (DiPP) and its detection in biological matrices is a key indicator of exposure.[4] Concerns over the potential adverse health effects of phthalates, such as endocrine disruption, necessitate sensitive and accurate analytical methods for their quantification in biological samples.[5][6] LC-MS/MS has emerged as the preferred technique for analyzing phthalate metabolites due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[7] This application note provides a comprehensive protocol for the analysis of MiPP, enabling researchers to accurately assess human exposure to its parent compound.

Experimental Protocols

Sample Preparation (Human Urine)

A robust sample preparation protocol is crucial to minimize matrix effects and background contamination from ubiquitous phthalates.[8][9]

Materials:

-

Human urine samples

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

β-glucuronidase enzyme solution

-

Mono-iso-propyl phthalate-d4 (internal standard)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Glass test tubes and vials to minimize plastic contamination.[2]

Procedure:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a 200 µL aliquot of urine in a glass test tube, add 10 µL of the internal standard solution (mono-iso-propyl phthalate-d4).

-

Add 150 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution.

-

Incubate the mixture at 37°C for 3 hours in a shaking water bath to deconjugate glucuronidated metabolites.[9]

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the incubated urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interferences.

-

Elute the analytes with 3 mL of methanol into a clean glass tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is recommended for the separation of phthalate metabolites.[2]

-

Mobile Phase A: 0.1% Acetic Acid in Water[9]

-

Mobile Phase B: Acetonitrile with 0.1% Acetic Acid[9]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |